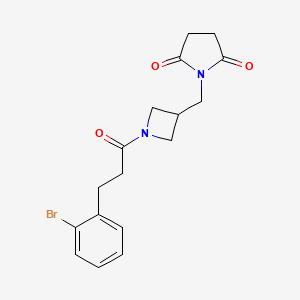

1-((1-(3-(2-ブロモフェニル)プロパノイル)アゼチジン-3-イル)メチル)ピロリジン-2,5-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H19BrN2O3 and its molecular weight is 379.254. The purity is usually 95%.

The exact mass of the compound 1-((1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-((1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

キラル触媒と不斉合成

キラリティは有機合成において重要な役割を果たします。この化合物の不斉アゼチジノン部分構造はキラル触媒として機能する可能性があります。研究者は、エナンチオ選択的反応を促進し、高い立体化学的純度を持つ複雑な分子の合成を可能にする、その潜在力を探求しています。

要約すると、1-((1-(3-(2-ブロモフェニル)プロパノイル)アゼチジン-3-イル)メチル)ピロリジン-2,5-ジオンは、バイオイメージングから材料科学まで、さまざまな分野で有望です。そのユニークな構造と特性は、科学的探求とイノベーションの刺激的な対象となっています 。ご不明な点や追加情報が必要な場合は、お気軽にお問い合わせください。

生物活性

The compound 1-((1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22BrN5O2, with a molecular weight of approximately 432.32 g/mol. The compound features several notable functional groups and rings, including:

| Feature | Description |

|---|---|

| Rings | Contains azetidine and pyrrolidine rings |

| Functional Groups | Bromine atom on phenyl group; carbonyl from propanoyl |

| Hydrogen Bonding Potential | Presence of nitrogen atoms may facilitate interactions |

These structural characteristics suggest potential conformational flexibility and diverse interaction capabilities with biological targets.

Antitumor Activity

Research indicates that derivatives of this compound exhibit moderate antitumor activity against various cancer cell lines. Specifically, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in tumor immune escape by degrading tryptophan, thereby reducing T-cell proliferation and function .

Mechanism of Action:

The proposed mechanism involves the inhibition of the kynurenine pathway, which is crucial for the metabolism of tryptophan. By inhibiting IDO1, the compound may enhance immune responses against tumors .

Antimicrobial Activity

In addition to its antitumor properties, there is emerging evidence that compounds similar to 1-((1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione may exhibit antimicrobial effects. Studies have reported that certain derivatives show activity against bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited .

Study on Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor effects of pyrrolidine derivatives, including those structurally related to our compound. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. The study highlighted the importance of specific structural features in enhancing biological activity .

Clinical Implications

The potential application of this compound in clinical settings is promising, particularly for cancer treatment. Its ability to modulate immune responses through IDO1 inhibition presents a novel therapeutic avenue for enhancing anti-tumor immunity .

Synthesis and Chemical Reactivity

The synthesis of 1-((1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione involves multiple steps that require careful control of reaction conditions such as temperature and pressure to optimize yield and purity. The chemical reactivity is influenced by its diverse functional groups:

| Reaction Type | Conditions/Agents |

|---|---|

| Oxidation | Hydrogen peroxide or potassium permanganate |

| Reduction | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution reactions |

These reactions indicate the potential for further derivatization and functionalization in synthetic chemistry.

特性

IUPAC Name |

1-[[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O3/c18-14-4-2-1-3-13(14)5-6-15(21)19-9-12(10-19)11-20-16(22)7-8-17(20)23/h1-4,12H,5-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXSHRLKINGADC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CCC3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。